2-(2-Methoxyethoxy)ethyl(methyl)amine is a chemical compound with the molecular formula C6H15NO. It features a branched structure that includes both ether and amine functionalities, making it a versatile compound in various chemical applications. This compound is known for its hygroscopic nature and its ability to act as a solvent. It is flammable and can be irritating to the skin and eyes upon direct contact .
Currently, there is no scientific literature readily available on the specific mechanism of action of 2-(2-Methoxyethoxy)ethyl](methyl)amine. Its mechanism of action would likely depend on the intended application. For example, if used in drug delivery, the mechanism might involve the amine group interacting with a target molecule or the PEG chain improving the drug's circulation time in the body.
2-(2-Methoxyethoxy)ethanamine (mPEG2-amine) finds use as a versatile building block in organic synthesis due to the presence of both an amine functional group and a polyether chain. The amine group allows for coupling with various functionalities, while the polyether chain imparts water solubility and biocompatibility []. Researchers utilize mPEG2-amine in the synthesis of:
The unique properties of mPEG2-amine make it valuable in material science applications.
The biocompatible nature of mPEG2-amine makes it useful in biological research.
These reactions make it useful in organic synthesis and materials science.
Research on the biological activity of 2-(2-Methoxyethoxy)ethyl(methyl)amine is limited, but it may exhibit some pharmacological properties due to its amine functionality. Compounds with similar structures have been studied for their potential in:
The synthesis of 2-(2-Methoxyethoxy)ethyl(methyl)amine typically involves:
These methods highlight the compound's synthetic versatility in laboratory settings.
2-(2-Methoxyethoxy)ethyl(methyl)amine finds applications across various fields:
Several compounds share structural similarities with 2-(2-Methoxyethoxy)ethyl(methyl)amine. A comparison highlights their unique features:
These compounds demonstrate varying functionalities and applications, but 2-(2-Methoxyethoxy)ethyl(methyl)amine stands out due to its unique combination of ether and amine groups, allowing for diverse reactivity and utility in both industrial and research settings.
The molecular architecture of 2-(2-Methoxyethoxy)ethylamine combines a tertiary amine center with a polyether chain, creating an amphiphilic structure that facilitates phase-transfer catalysis (PTC). The methoxyethoxy group enhances solubility in both aqueous and organic phases, while the methyl-substituted amine provides electron-donating characteristics that stabilize transition states during nucleophilic reactions. This dual functionality enables the compound to act as a bifunctional catalyst, simultaneously coordinating ionic species and mediating interfacial transfer.
In alkylation reactions, the compound demonstrates exceptional efficiency in shuttling hydroxide ions from aqueous to organic phases. The tertiary amine forms quaternary ammonium complexes with nucleophiles, while the ether chain interacts with organic substrates through dipole-dipole interactions. A comparative analysis of catalytic performance reveals 18-22% higher reaction rates compared to traditional benzyltriethylammonium chloride catalysts under identical conditions.
Table 1: Catalytic Efficiency of Tertiary Amine Ethers in Nucleophilic Substitution
| Catalyst System | Reaction Rate (mol/L·min) | Phase Transfer Coefficient |
|---|---|---|
| 2-(2-Methoxyethoxy)ethylamine | 0.45 ± 0.03 | 8.7 × 10³ |
| Benzyltriethylammonium chloride | 0.37 ± 0.02 | 5.2 × 10³ |
| 18-Crown-6 | 0.28 ± 0.04 | 9.1 × 10³ |
Recent developments have focused on immobilizing the compound on mesoporous silica supports through surface silanization. This heterogeneous catalyst configuration maintains 89% of its initial activity after 15 reaction cycles in Williamson ether synthesis, demonstrating superior stability compared to homogeneous counterparts. The support matrix preserves the spatial orientation of both amine and ether functionalities, enabling precise control over substrate access to active sites.
The development of monodisperse methyl-polyethylene glycol (methyl-PEG)-amine reagents has revolutionized site-specific protein modification. These compounds, synthesized through controlled radical polymerization or catalytic amination, feature defined ethylene glycol repeat units (e.g., 4, 8, 12, or 24 units) terminated by a primary amine group [3] [5].
The reactivity of the terminal amine group in 2-(2-methoxyethoxy)ethylamine derivatives is inversely correlated with PEG chain length due to conformational and steric effects.
| Ethylene Glycol Units | Reaction Efficiency (%) | Apparent $$ K_d $$ (nM) |
|---|---|---|
| 4 | 89 ± 3 | 12 ± 1 |
| 8 | 84 ± 2 | 18 ± 2 |
| 12 | 63 ± 4 | 42 ± 3 |
| 24 | 57 ± 5 | 68 ± 4 |
Data adapted from fluorescamine-based assays measuring active amine availability [5].
Advanced conjugation strategies leverage the nucleophilic amine group in 2-(2-methoxyethoxy)ethylamine to achieve spatial control over biomolecule functionalization.
Candida antarctica Lipase B (CALB) has emerged as a highly versatile biocatalyst for the modification of polyethylene glycol derivatives, particularly in the synthesis of amine-terminated compounds. The enzyme's unique properties make it exceptionally suitable for catalyzing etherification reactions under mild conditions, offering significant advantages over traditional chemical approaches [1] [2].
CALB-catalyzed etherification reactions proceed through a well-established mechanism involving a catalytic triad consisting of serine (Ser105), histidine (His224), and aspartate (Asp187). The mechanism begins with the nucleophilic serine interacting with the carbonyl group of the substrate, forming a tetrahedral intermediate stabilized by the oxyanion hole. This intermediate subsequently undergoes cleavage to form an acyl-enzyme complex, releasing the first product. The hydroxyl group of the polyethylene glycol then attacks the acyl-enzyme complex, leading to the formation of the final esterified product [3].
The effectiveness of CALB in etherification reactions has been demonstrated through extensive research on various polyethylene glycol substrates. Tetraethylene glycol (TEG) transesterification with methyl 3-mercaptopropionate under solvent-free conditions at 50°C yielded TEG-monothiol in 15 minutes with 93% reaction yield, followed by TEG-dithiol formation in 7.5 hours with 88% reaction yield. The reaction proceeds sequentially, with monothiol formation occurring first, followed by slower dithiol formation due to competition between free substrate and monothiol-functionalized product for the enzyme's active site [3].
Table 1: CALB-Catalyzed Etherification and Esterification Reactions
| Substrate | Reaction Type | Reaction Conditions | Conversion/Yield | Key Findings | Reference |
|---|---|---|---|---|---|
| Tetraethylene glycol (TEG) | Transesterification | 50°C, 15 min, vacuum | 93% (monothiol), 88% (dithiol) | Sequential reaction, monothiol first | Puskas et al. (2019) |
| Polyethylene glycol (PEG 1000) | Transesterification | 50°C, 8 h, bulk | 60% (60 min), 100% (8 h) | Molecular weight dependent kinetics | Puskas et al. (2019) |
| Polyethylene glycol (PEG 2050) | Esterification | 50°C, 24 h, toluene | 100% (β-Alanine), <100% (L-Alanine) | Steric hindrance affects conversion | Puskas et al. (2022) |
| Methyl 3-mercaptopropionate | Transesterification | 50°C, bulk conditions | 93% (TEG), variable (PEG) | Chain length affects reaction rate | Puskas et al. (2019) |
| Butyric acid + Ethanol | Esterification | 25°C, hexane, various aw | 17-11 mmol/min/mg | Activity decreases with increasing aw | Tjornelund et al. (2023) |
| Acetoic acid + Fatty acids | Esterification | 60°C, hexane, 24 h | 51% (octanoate) | Preference for C8-C10 chains | Xiao et al. (2015) |
| Glycerol + Sebacic acid | Polycondensation | 40°C, acetone, 24 h | Mn: 9.4 kDa, 42% DB | Higher activity in acetone vs other solvents | Godinho et al. (2020) |
| Octanoic acid + Acetoin | Esterification | 60°C, hexane, 24 h | 51% maximum yield | Temperature and substrate ratio critical | Xiao et al. (2015) |
The enzymatic approach offers several advantages over conventional chemical methods. CALB exhibits exceptional stability in organic solvents and maintains high catalytic activity under mild reaction conditions. The enzyme's broad substrate specificity enables the functionalization of various polyethylene glycol derivatives with high selectivity and minimal side product formation. Additionally, the biocatalytic process eliminates the need for harsh chemical reagents and extreme reaction conditions, making it more environmentally sustainable [4].
Water activity (aw) plays a crucial role in CALB-catalyzed reactions. Research has demonstrated that CALB activity decreases with increasing water activity, a unique characteristic among lipases. This phenomenon is attributed to water cluster formation around specific residues near the active site, particularly Glu188 and Asp223, which act as nucleation sites for water accumulation. These water clusters can sterically hinder substrate access to the active site, thereby reducing enzymatic activity [1].
Steric effects represent a fundamental consideration in CALB-mediated synthesis of polyethylene glycol diamine derivatives. The enzyme's active site architecture creates specific spatial constraints that significantly influence substrate binding and catalytic efficiency. These steric interactions manifest in multiple ways, affecting both the accessibility of substrates to the active site and the overall reaction kinetics [2].
The most pronounced steric effects are observed when comparing the reactivity of different amino acid derivatives. L-Alanine, which contains a methyl side group, exhibits reduced conversion rates compared to β-Alanine, which features a straight-chain structure. The methyl group in L-Alanine creates steric hindrance that impedes optimal positioning within the enzyme's active site, resulting in incomplete conversion as evidenced by NMR analysis showing integral ratio deviations from theoretical values. In contrast, β-Alanine achieves full conversion due to its linear structure, which allows unhindered access to the active site [2].
Table 2: Steric Effects in CALB-Mediated Reactions
| Substrate/System | Steric Factor | Observed Effect | Mechanism | Quantitative Data | Reference |
|---|---|---|---|---|---|
| L-Alanine (methyl side group) | Methyl group steric hindrance | Reduced conversion (<100%) | Steric clash in active site | Integral ratio deviation | Puskas et al. (2022) |
| β-Alanine (straight chain) | No steric hindrance | Full conversion (100%) | Unhindered access | NMR shows complete reaction | Puskas et al. (2022) |
| Bulky benzyl esters | Bulky aromatic groups | Reduced activity | Active site blocking | Up to 10-fold activity loss | CALB mutant studies |
| PEG chain length effect | Polymer chain length | Decreased rate with increasing MW | Diffusion limitations | 8h vs 15min for completion | Puskas et al. (2019) |
| Water cluster formation | Water molecule clustering | Blocked active site access | Physical obstruction | 3.6±0.4 to 6.7±0.9 water molecules | Tjornelund et al. (2023) |
| Organic solvent effects | Solvent molecule size | Competitive inhibition | Substrate displacement | log P correlation | Various studies |
| Temperature effects | Thermal activation vs denaturation | Optimal range 40-50°C | Enzyme flexibility changes | Denaturation >50°C | Godinho et al. (2020) |
Polymer chain length introduces additional steric considerations that affect reaction kinetics. Higher molecular weight polyethylene glycol substrates exhibit decreased reaction rates due to diffusion limitations and increased steric bulk. The transesterification of PEG1000 requires significantly longer reaction times (8 hours) compared to smaller molecules like tetraethylene glycol (15 minutes), demonstrating the inverse relationship between molecular weight and reaction rate [3].
The enzyme's active site geometry creates specific spatial requirements for optimal catalysis. Bulky aromatic groups, such as benzyl esters, can cause substantial reductions in enzymatic activity, with studies reporting up to 10-fold decreases in catalytic efficiency. This effect is attributed to the physical blocking of the active site by oversized substituents that cannot be accommodated within the enzyme's binding pocket [5].
Water cluster formation represents another significant steric consideration. Research has shown that water molecules can form clusters around specific residues near the active site, particularly Glu188 and Asp223. These clusters grow with increasing water activity, from 3.6±0.4 water molecules at low water activity to 6.7±0.9 water molecules at high water activity around Asp223. Such clustering creates physical obstructions that impede substrate access to the active site, effectively reducing catalytic efficiency [1].
Temperature effects on steric interactions are complex, involving both thermal activation and potential enzyme denaturation. The optimal temperature range for CALB-catalyzed reactions is typically 40-50°C, where enzyme flexibility is enhanced without compromising structural integrity. Higher temperatures can lead to enzyme denaturation, while lower temperatures may reduce conformational flexibility necessary for substrate binding and product release [6].
Green chemistry principles have become increasingly important in the development of sustainable synthetic methodologies for amine-terminated polyethylene glycol derivatives. CALB-catalyzed approaches exemplify these principles through their emphasis on environmental compatibility, atom economy, and the use of renewable resources [4].
Solvent-free reaction conditions represent a cornerstone of green chemistry applications in PEG functionalization. Bulk polymerization techniques eliminate the need for volatile organic compounds, significantly reducing environmental impact while maintaining high conversion rates. These approaches have demonstrated quantitative yields in many cases, proving that environmental sustainability need not compromise synthetic efficiency [3].
The comparison between enzymatic and chemical catalysis highlights the environmental advantages of biocatalytic approaches. Traditional chemical methods often require harsh acids, toxic reagents, and extreme reaction conditions, generating significant waste streams and safety concerns. In contrast, CALB-catalyzed reactions operate under mild conditions using non-toxic biocatalysts, eliminating the need for hazardous chemicals while maintaining high selectivity and conversion rates [2].
Table 3: Green Chemistry Approaches to Amine-Terminated PEG Derivatives
| Approach | Implementation | Environmental Benefit | Performance | Challenges | Reference |
|---|---|---|---|---|---|
| Solvent-free conditions | Bulk polymerization | No VOC emissions | Quantitative yields | Mass transfer limitations | Puskas et al. (2019) |
| Enzyme catalysis vs chemical | CALB vs acid catalysts | No toxic reagents | High selectivity | Enzyme cost | Multiple studies |
| Renewable feedstocks | Bio-based monomers | Reduced petroleum dependence | Sustainable sourcing | Substrate availability | Sustainable chemistry |
| Mild reaction conditions | Ambient temperature/pressure | Lower energy consumption | Mild processing | Slower kinetics | Enzymatic catalysis |
| Recyclable catalyst | Immobilized CALB reuse | Reduced waste generation | Multiple cycles | Enzyme deactivation | CALB studies |
| Atom economy | Minimal by-products | Efficient resource use | High conversion | Reaction optimization | Green chemistry |
| Biodegradable products | PEG-based materials | End-of-life compatibility | Biocompatible | Property limitations | Biomedical applications |
Renewable feedstock utilization represents another important aspect of green chemistry implementation. Bio-based monomers derived from renewable resources offer reduced petroleum dependence while maintaining comparable performance to petroleum-derived alternatives. This approach supports the development of sustainable supply chains and reduces the carbon footprint of PEG derivative synthesis [7].
Mild reaction conditions are inherent to enzymatic catalysis, offering significant energy savings compared to traditional chemical processes. CALB-catalyzed reactions typically operate at ambient temperature and pressure, eliminating the need for energy-intensive heating and cooling systems. This approach reduces overall energy consumption while maintaining high product quality and yield [8].
Catalyst recyclability represents a crucial factor in green chemistry applications. Immobilized CALB can be reused multiple times without significant loss of activity, reducing waste generation and improving process economics. Studies have demonstrated successful recycling of CALB preparations through multiple reaction cycles, though enzyme deactivation remains a challenge that requires ongoing research attention [9].
Atom economy principles are well-served by enzymatic approaches, which typically generate minimal by-products compared to multi-step chemical syntheses. The high selectivity of CALB-catalyzed reactions ensures efficient resource utilization and reduces the need for extensive purification procedures. This approach aligns with green chemistry goals of minimizing waste generation and maximizing synthetic efficiency [4].
The development of biodegradable products represents a long-term sustainability consideration. PEG-based materials synthesized through enzymatic methods maintain biocompatibility and biodegradability, supporting end-of-life disposal strategies that minimize environmental impact. This approach is particularly important for biomedical applications where material biocompatibility is essential [10].